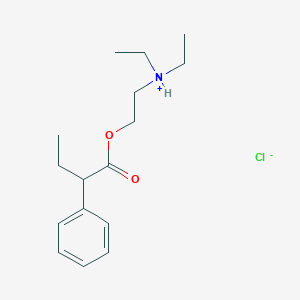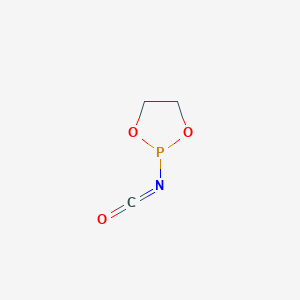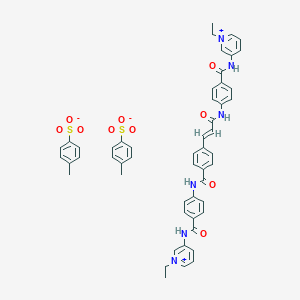
Etaminile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etaminile, also known as N-(2-phenethyl)-N-(1-methyl-2-piperidinyl) propanamide, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Etaminile belongs to the class of compounds called piperidines, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of Etaminile is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, Etaminile has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
Etaminile has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, Etaminile has been shown to improve cognitive function, reduce inflammation, and increase the activity of antioxidant enzymes. These effects suggest that Etaminile may have a wide range of therapeutic applications beyond neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Etaminile in lab experiments is its relative ease of synthesis. Additionally, Etaminile has been shown to have low toxicity in animal models, which makes it a safe option for further research. However, one of the limitations of using Etaminile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several potential future directions for research on Etaminile. One area of focus could be on developing more specific and targeted therapies for neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of Etaminile and how it interacts with other neurotransmitters in the brain. Finally, research could be conducted to explore the potential therapeutic applications of Etaminile in other areas, such as inflammation and oxidative stress.
Métodos De Síntesis
The synthesis of Etaminile involves the reaction between 2-phenethylamine and 1-methylpiperidine-2-carboxylic acid chloride. The resulting compound is then treated with propanoyl chloride to yield Etaminile. The synthesis of Etaminile is a relatively simple and straightforward process, making it an attractive target for further research.
Aplicaciones Científicas De Investigación
Etaminile has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Etaminile has been shown to have neuroprotective effects in animal models, which suggests that it may be a viable treatment option for these diseases.
Propiedades
Número CAS |
15599-27-6 |
|---|---|
Nombre del producto |
Etaminile |
Fórmula molecular |
C15H22N2 |
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-ethyl-2-phenylpentanenitrile |
InChI |
InChI=1S/C15H22N2/c1-5-15(12-16,11-13(2)17(3)4)14-9-7-6-8-10-14/h6-10,13H,5,11H2,1-4H3 |
Clave InChI |
CNKVQTMWLAZAPL-UHFFFAOYSA-N |
SMILES |
CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1 |
SMILES canónico |
CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)